6-Amino-4-fluoro-3-(1H)indazole carboxylic acid

Description

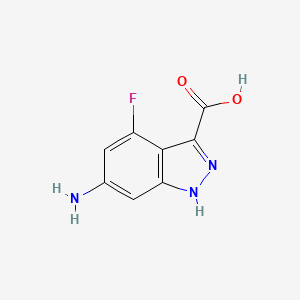

6-Amino-4-fluoro-3-(1H)indazole carboxylic acid is a fluorinated indazole derivative characterized by a carboxyl group at position 3, a fluorine atom at position 4, and an amino group at position 6. Indazole scaffolds are widely studied in medicinal chemistry due to their bioisosteric resemblance to the adenine ring, enabling interactions with kinase enzymes such as CK2 . The carboxyl group is critical for inhibitory activity, as demonstrated in other indazole-based CK2 inhibitors like 3-aryl-indazole-5-carboxylic acid and 3-aryl-indazole-7-carboxylic acid .

Properties

IUPAC Name |

6-amino-4-fluoro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O2/c9-4-1-3(10)2-5-6(4)7(8(13)14)12-11-5/h1-2H,10H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQHPGQGNLVKCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-fluoro-3-(1H)indazole carboxylic acid typically involves multi-step reactions starting from commercially available precursors

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol or aldehyde derivatives.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-4-fluoro-3-(1H)indazole carboxylic acid involves its interaction with specific molecular targets in biological systems. The amino and fluoro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Indazole Derivatives

Structural and Functional Group Variations

The activity and properties of indazole derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Hydrophobicity: The 4-fluoro-3-iodo-6-carboxylic acid derivative has a higher XlogP (1.9) than the target compound (predicted lower XlogP due to the hydrophilic amino group), indicating better aqueous solubility for the latter .

Biological Activity

Overview

6-Amino-4-fluoro-3-(1H)indazole carboxylic acid is a heterocyclic compound belonging to the indazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Amino group at the 6-position

- Fluoro group at the 4-position

- Carboxylic acid group at the 3-position

This unique combination of functional groups enhances its biological activity and reactivity in various chemical environments.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

- Inhibition of Kinases : The compound may inhibit certain kinases involved in cell signaling pathways, which can lead to apoptosis in cancer cells.

- Modulation of Lipophilicity : The presence of the fluorine atom increases lipophilicity, facilitating cellular uptake and interaction with intracellular targets .

- Apoptotic Pathways : Studies indicate that it can influence apoptotic pathways by modulating proteins such as Bcl-2 and Bax, which are critical in regulating cell death .

Antitumor Activity

A significant body of research has focused on the antitumor properties of this compound. In a study involving K562 leukemia cells, this compound exhibited an IC50 value of approximately 5.15 µM, demonstrating potent inhibitory effects on cancer cell proliferation. Notably, it showed selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM, indicating a favorable safety profile .

Table 1: Antitumor Activity Summary

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | K562 | 5.15 | 6.45 |

| Control (5-FU) | K562 | N/A | 0.14 |

The compound's mechanism involves:

- Induction of Apoptosis : Treatment with varying concentrations led to increased apoptosis rates in K562 cells, with late apoptosis being particularly pronounced at higher doses.

- Cell Cycle Arrest : It was observed that the compound caused G0/G1 phase arrest in treated cells, disrupting normal cell cycle progression .

Antimicrobial Activity

Beyond its antitumor potential, this compound has demonstrated antimicrobial properties against various pathogens. Research indicates that compounds within the indazole family can inhibit bacterial growth by targeting essential metabolic pathways.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other indazole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Nitro-1H-indazole-3-carboxylic acid | Lacks fluorine | Different reactivity |

| 6-Fluoro-1H-indazole-4-carboxylic acid | Lacks nitro group | Varying applications |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-amino-4-fluoro-3-(1H)indazole carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves multi-step synthesis starting from fluorinated indazole precursors. For example, refluxing intermediates with sodium acetate in acetic acid under controlled conditions can facilitate cyclization and functionalization (e.g., amino and carboxylic acid group introduction) . Key parameters include reaction time (3–5 hours), temperature (reflux), and stoichiometric ratios (e.g., 1:1.1 molar ratio of aldehyde to amine precursors) to minimize by-products . Nitrogen atmospheres may prevent oxidation during critical steps, as seen in analogous indazole syntheses .

Q. How can researchers purify this compound effectively?

- Methodological Answer : Recrystallization from a DMF/acetic acid mixture is effective for isolating crystalline products, as demonstrated for structurally similar indazole derivatives . Post-synthesis, washing with solvents like ethanol and diethyl ether removes residual impurities. For HPLC purity >95%, reverse-phase chromatography with acetonitrile/water gradients is recommended, though optimization is required based on the compound’s polarity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions (e.g., fluorine at C4, amino at C6) and detect tautomeric forms of the indazole ring .

- IR Spectroscopy : Identify key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm, NH stretches at ~3400 cm) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the fluorine substituent at C4 influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at C4 can deactivate the indazole ring, reducing nucleophilic aromatic substitution (SNAr) rates. However, it enhances stability in acidic conditions, as observed in fluorinated benzoic acid analogs . For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh)) and optimize base selection (e.g., KCO vs. CsCO) to balance reactivity and side reactions .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For example, conflicting reports on hydrolytic stability may arise from differing tautomerization states of the indazole ring. Adjusting pH (e.g., pH 2–7 buffers) and analyzing degradation products via LC-MS can clarify mechanisms (e.g., carboxylic acid decarboxylation vs. amino group oxidation) .

Q. How can researchers distinguish between tautomeric forms of the indazole core in solution?

- Methodological Answer : Use dynamic NMR experiments (variable-temperature -NMR) to observe tautomer interconversion. For 1H-indazoles, the NH proton’s chemical shift (δ ~12–13 ppm in DMSO-d) and splitting patterns provide insights. Computational modeling (DFT) of tautomer energy differences can supplement experimental data .

Q. What are the challenges in synthesizing isotopically labeled derivatives for metabolic studies?

- Methodological Answer : Introducing or labels requires modifying early-stage intermediates. For example, -labeling the amino group may involve using -ammonia in reductive amination steps. Ensure isotopic purity (>98%) via isotope-ratio MS and address potential side reactions (e.g., scrambling during cyclization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.